molecular formula C18H16O4 B12804123 Isatropic acid, trans-(-)- CAS No. 510-26-9

Isatropic acid, trans-(-)-

Cat. No.: B12804123
CAS No.: 510-26-9
M. Wt: 296.3 g/mol
InChI Key: LRUSLZFPYBAMCI-KBXCAEBGSA-N
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Description

Isatropic acid, trans-(-)-: is a stereoisomer of isatropic acid, known for its unique structural and chemical properties. It is also referred to as 1-phenyltetrahydro-1,4-naphthalenedicarboxylic acid . This compound is characterized by its trans-configuration, which significantly influences its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isatropic acid, trans-(-)-, typically involves the hydrogenation of naphthalene derivatives. One common method includes the catalytic hydrogenation of 1-phenylnaphthalene-1,4-dicarboxylic acid under specific conditions:

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Ethanol or acetic acid

    Temperature: 50-100°C

    Pressure: 1-5 atm of hydrogen

The reaction proceeds with the reduction of the aromatic ring, leading to the formation of the tetrahydro derivative.

Industrial Production Methods

On an industrial scale, the production of isatropic acid, trans-(-)-, involves similar hydrogenation processes but with optimized conditions for higher yields and purity. Continuous flow reactors and advanced catalytic systems are employed to ensure efficient conversion and scalability.

Chemical Reactions Analysis

Types of Reactions

Isatropic acid, trans-(-)-, undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Further reduction to fully saturated derivatives using stronger reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions, particularly on the phenyl ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, catalytic hydrogenation with Pd/C.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃), nitration with HNO₃ and H₂SO₄.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Halogenated or nitrated derivatives of isatropic acid.

Scientific Research Applications

Isatropic acid, trans-(-)-, finds applications in various scientific fields:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific stereochemistry.

    Industry: Utilized in the production of polymers, resins, and other materials requiring specific structural properties.

Mechanism of Action

The mechanism by which isatropic acid, trans-(-)-, exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The trans-configuration plays a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Isatropic acid, trans-(-)-, can be compared with other similar compounds such as:

    Cis-isatropic acid: Differing in the spatial arrangement of substituents, leading to different reactivity and applications.

    Phthalic acid derivatives: Similar in structure but with variations in the aromatic ring and substituents, affecting their chemical behavior.

    Naphthalene dicarboxylic acids: Sharing the naphthalene core but differing in the position and type of functional groups.

The uniqueness of isatropic acid, trans-(-)-, lies in its specific stereochemistry, which imparts distinct physical and chemical properties, making it valuable in various applications.

Properties

CAS No.

510-26-9

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

(1S,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid

InChI

InChI=1S/C18H16O4/c19-16(20)14-10-11-18(17(21)22,12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,14H,10-11H2,(H,19,20)(H,21,22)/t14-,18+/m0/s1

InChI Key

LRUSLZFPYBAMCI-KBXCAEBGSA-N

Isomeric SMILES

C1C[C@](C2=CC=CC=C2[C@H]1C(=O)O)(C3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CC(C2=CC=CC=C2C1C(=O)O)(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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